molecular formula C25H33BrN2O B11998114 1H-Benzimidazole, 2-[5-bromo-2-(dodecyloxy)phenyl]- CAS No. 62871-38-9

1H-Benzimidazole, 2-[5-bromo-2-(dodecyloxy)phenyl]-

Cat. No.: B11998114
CAS No.: 62871-38-9
M. Wt: 457.4 g/mol
InChI Key: FPPJIQODTAUZID-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-[5-bromo-2-(dodecyloxy)phenyl]- is a heterocyclic aromatic organic compound It is a derivative of benzimidazole, which is known for its extensive range of therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-[5-bromo-2-(dodecyloxy)phenyl]- typically involves the condensation of ortho-phenylenediamine with a substituted benzaldehyde. The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulphite in a solvent mixture under mild conditions . The reaction yields the desired benzimidazole derivative with high efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 2-[5-bromo-2-(dodecyloxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives.

Scientific Research Applications

1H-Benzimidazole, 2-[5-bromo-2-(dodecyloxy)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[5-bromo-2-(dodecyloxy)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole
  • 5-Bromo-2-methyl-1H-benzimidazole
  • 5-Bromo-2-chloro-1H-1,3-benzimidazole

Comparison: 1H-Benzimidazole, 2-[5-bromo-2-(dodecyloxy)phenyl]- is unique due to the presence of the dodecyloxy group, which imparts distinct physicochemical properties. This makes it more lipophilic compared to other similar compounds, potentially enhancing its ability to penetrate biological membranes and interact with molecular targets .

Properties

CAS No.

62871-38-9

Molecular Formula

C25H33BrN2O

Molecular Weight

457.4 g/mol

IUPAC Name

2-(5-bromo-2-dodecoxyphenyl)-1H-benzimidazole

InChI

InChI=1S/C25H33BrN2O/c1-2-3-4-5-6-7-8-9-10-13-18-29-24-17-16-20(26)19-21(24)25-27-22-14-11-12-15-23(22)28-25/h11-12,14-17,19H,2-10,13,18H2,1H3,(H,27,28)

InChI Key

FPPJIQODTAUZID-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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